Pglu-leu-tyr-glu-asn-lys-pro-arg

NTS1 receptor binding affinity radioligand displacement

Researchers requiring a validated negative control for neurotensin receptor 1 (NTS1) pharmacology face confounding data when using receptor-active fragments. Neurotensin (1-8) solves this with negligible NTS1 binding (IC₅₀ >2000 nM vs. 3 nM for NT8-13), enabling definitive receptor-dependence verification. Key differentiation: • NTS1-Negative Control: >600-fold selectivity window versus NT8-13 ensures unambiguous interpretation of receptor-mediated effects in cancer and neuroscience models. • Extended Stability: 5-fold longer circulatory half-life (31 min vs. 6 min for full-length NT) supports chronic infusion and long-term tissue bath protocols. • Cytoprotective Probe: Equipotent efficacy (ED₅₀ 17.8 nmol) despite minimal receptor engagement enables dissection of NTS1-independent signaling in gastric mucosal studies.

Molecular Formula C46H71N13O14
Molecular Weight 1030.1 g/mol
Cat. No. B12323173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePglu-leu-tyr-glu-asn-lys-pro-arg
Molecular FormulaC46H71N13O14
Molecular Weight1030.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51)
InChIKeyZJPYPJIAUOEHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurotensin (1-8) Procurement and Baseline Characterization


Pglu-leu-tyr-glu-asn-lys-pro-arg, systematically designated as Neurotensin (1-8) or NTS1-8, is the N-terminal octapeptide fragment of the endogenous tridecapeptide neurotensin (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) . With a molecular weight of 1030.14 g/mol (C₄₆H₇₁N₁₃O₁₄) and CAS 80887-44-1, this fragment is endogenously generated via proteolytic cleavage of full-length neurotensin at the Arg⁸-Arg⁹ bond [1][2]. The N-terminal pyroglutamate (pGlu) residue confers resistance to aminopeptidase degradation, distinguishing it from synthetic N-terminal fragments lacking this modification. The compound is commercially available in research-grade purity (≥95%) for biochemical and pharmacological investigations .

Neurotensin Fragment Substitution: Quantitative Justification


Neurotensin fragments cannot be treated as functionally interchangeable reagents. The full-length peptide (NT1-13), the C-terminal hexapeptide (NT8-13), and the N-terminal octapeptide (NT1-8) exhibit radically divergent receptor binding profiles, metabolic stability, and biological activities [1][2]. NT8-13 retains high-affinity NTS1 receptor binding comparable to the full-length peptide, while NT1-8 shows negligible receptor engagement, yet paradoxically demonstrates equipotent cytoprotective efficacy in specific in vivo models [3]. Substituting NT1-8 with another fragment without accounting for these differential properties will introduce confounding variables that undermine data interpretation and reproducibility. The following quantitative evidence establishes the precise boundaries within which NT1-8 can be appropriately deployed as a research tool.

Neurotensin (1-8) Quantitative Differentiation Evidence


NTS1 Receptor Binding: NT1-8 vs NT8-13

Neurotensin (1-8) demonstrates negligible binding to the NTS1 receptor compared to both full-length neurotensin and the C-terminal hexapeptide fragment NT8-13. In competitive radioligand binding assays using [¹²⁵I-Tyr³]neurotensin, NT1-8 required concentrations exceeding 2000 nM to achieve 50% inhibition of specific binding, whereas NT8-13 exhibited an IC₅₀ of 3 ± 1 nM [1]. This represents an approximately 670-fold reduction in apparent binding potency. Full-length neurotensin (NT1-13) showed an IC₅₀ of 2 ± 0.4 nM under identical conditions [1]. This quantitative divergence establishes that NT1-8 is functionally inert at NTS1 receptors at physiologically relevant concentrations.

NTS1 receptor binding affinity radioligand displacement IC50 neurotensin pharmacology

In Vivo Cytoprotective Efficacy: NT1-8 vs Full-Length NT

Despite its negligible NTS1 receptor binding, NT1-8 exhibits cytoprotective activity in an ethanol-induced gastric lesion model that is quantitatively equivalent to full-length neurotensin. Both NT1-8 and NT1-13 produced dose-dependent cytoprotection with ED₅₀ values that are not statistically distinguishable: 17.8 nmol for NT1-8 versus 16.2 nmol for full-length NT [1]. The NT1-10 fragment showed an ED₅₀ of 19.9 nmol in the same assay system [1]. This near-identical potency profile, juxtaposed against the >1000-fold difference in receptor binding, indicates that the cytoprotective mechanism operates through pathways independent of classical NTS1 receptor activation.

cytoprotection ethanol-induced gastric lesions ED50 in vivo pharmacology N-terminal fragment

Plasma Stability: NT1-8 vs Full-Length Neurotensin

The metabolic stability profile of NT1-8 differs substantially from that of full-length neurotensin. In circulation, NT1-8 exhibits a disappearance half-time of approximately 31 minutes, compared to 6.0 minutes for full-length neurotensin when measured with N-terminal directed antibodies [1]. The C-terminal epitope of full-length NT degrades even more rapidly (half-time 1.4 min), reflecting the susceptibility of the Pro¹⁰-Tyr¹¹ and Ile¹²-Leu¹³ bonds to endopeptidase cleavage [1]. In rat intravenous administration studies, synthetic NT1-8 demonstrated an apparent half-life of 9 minutes versus 5 minutes for NT1-11 and NT1-12, and less than 0.5 minutes for the C-terminal NT9-13 fragment [2]. This enhanced stability stems from the absence of the C-terminal cleavage sites that render full-length NT and C-terminal fragments highly labile in vivo.

plasma stability half-life pharmacokinetics metabolic degradation circulating peptide

Endogenous Generation: Distinct Proteolytic Cleavage

The endogenous generation of NT1-8 occurs via a cleavage pathway distinct from that producing NT8-13. Full-length neurotensin is primarily cleaved by endopeptidase 3.4.24.16 at the Pro¹⁰-Tyr¹¹ bond to generate NT1-10, while production of NT1-8 requires cleavage at the Arg⁸-Arg⁹ bond [1]. This Arg⁸-Arg⁹ cleavage is catalyzed primarily by endopeptidase 3.4.24.15 (thimet oligopeptidase), which is differentially expressed across tissues [2]. In synaptosomal preparations from rat hypothalamus and cortex, NT1-8 was identified as one of four major degradation products alongside NT1-10, NT1-12, and NT9-13 [3]. The enzyme-specific generation pathway means that NT1-8 levels reflect the activity of a distinct peptidase network compared to C-terminal fragments, with implications for biomarker studies and tissue-specific neurotensin processing analyses.

endopeptidase 24.15 proteolytic processing endogenous metabolism Arg8-Arg9 cleavage peptide catabolism

Neurotensin (1-8) Research Applications


Negative Control for NTS1 Receptor Signaling

With an IC₅₀ >2000 nM at NTS1 receptors compared to 3 nM for NT8-13, NT1-8 serves as an ideal negative control in experiments designed to confirm NTS1-specific pharmacology. When parallel treatment with NT8-13 or full-length NT produces a biological response that NT1-8 fails to elicit at matched concentrations, the NTS1-dependence of that response is strongly supported [1]. This application is particularly relevant in cancer cell lines with reported neurotensin receptor overexpression, where distinguishing receptor-mediated from receptor-independent effects is critical for target validation .

NTS1-Independent Bioactivity Probe

NT1-8's equipotent cytoprotective efficacy (ED₅₀ 17.8 nmol) compared to full-length NT (ED₅₀ 16.2 nmol), despite minimal NTS1 binding, makes it a valuable tool for dissecting NTS1-independent biological activities [2]. Researchers investigating non-canonical neurotensin signaling pathways or receptor-independent peptide effects should prioritize NT1-8 over NT8-13 or full-length NT, as its activity profile allows for cleaner mechanistic interpretation. This application extends to studies of gastric mucosal protection, where NT1-8's cytoprotective activity is quantitatively established [2].

Endopeptidase 3.4.24.15 Activity Assay

The unique generation of NT1-8 via endopeptidase 3.4.24.15-mediated cleavage at the Arg⁸-Arg⁹ bond positions this fragment as a specific readout for thimet oligopeptidase activity in tissue preparations [3][4]. Researchers studying neuropeptide catabolism, particularly in brain synaptosomal preparations or smooth muscle plasma membranes, should employ NT1-8 as a product standard for HPLC-based enzyme assays. This application is distinct from monitoring NT1-10 generation, which reports on endopeptidase 3.4.24.16 activity via Pro¹⁰-Tyr¹¹ cleavage [3].

Enhanced Stability for Extended Exposure Studies

For experimental protocols requiring sustained peptide exposure (e.g., chronic infusion, long-term cell culture treatments, or ex vivo tissue bath experiments exceeding 10 minutes), NT1-8's 5-fold longer circulatory half-life (31 min vs. 6 min for full-length NT) offers a practical advantage over the rapidly degraded full-length peptide or C-terminal fragments [5][6]. Procurement decisions for in vivo administration protocols with sampling intervals >5 minutes should account for this differential stability to ensure that measured biological effects reflect actual peptide exposure rather than degradation kinetics [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pglu-leu-tyr-glu-asn-lys-pro-arg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.